Colistin B Sulfate Salt
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Overview
Description
Colistin B Sulfate Salt is a cyclic polypeptide antibiotic derived from Bacillus colistinus. It is a member of the polymyxin family, which includes Polymyxins E1 and E2 (or Colistins A, B, and C). This compound acts as a detergent on cell membranes and is used as a last-resort treatment for multidrug-resistant Gram-negative infections, including those caused by Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter .
Preparation Methods
Synthetic Routes and Reaction Conditions
Colistin B Sulfate Salt is synthesized through a series of chemical reactions involving the fermentation of Bacillus colistinus. The primary synthetic route involves the extraction of colistin from the bacterial culture, followed by purification and conversion to its sulfate salt form. The reaction conditions typically include maintaining a controlled pH and temperature to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes. The bacterial culture is grown in bioreactors under optimized conditions to maximize yield. The colistin is then extracted, purified, and converted to its sulfate salt form. The final product is subjected to rigorous quality control measures to ensure its potency and purity .
Chemical Reactions Analysis
Types of Reactions
Colistin B Sulfate Salt undergoes several types of chemical reactions, including:
Oxidation: Colistin can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the colistin molecule, altering its activity.
Substitution: Substitution reactions can occur at the amino groups, leading to the formation of different colistin derivatives
Common Reagents and Conditions
Common reagents used in these reactions include formaldehyde, sodium bisulfite, and various oxidizing and reducing agents. The reaction conditions typically involve controlled pH, temperature, and reaction time to achieve the desired modifications .
Major Products
The major products formed from these reactions include colistimethate sodium, which is a prodrug of colistin, and various sulfomethylated derivatives. These products have different pharmacokinetic properties and are used in different clinical applications .
Scientific Research Applications
Colistin B Sulfate Salt has a wide range of scientific research applications, including:
Chemistry: It is used to study the structure-activity relationships of cyclic polypeptides and their interactions with bacterial cell membranes.
Biology: Colistin is used to permeabilize bacterial cell membranes, facilitating the study of intracellular processes and antibiotic resistance mechanisms.
Medicine: Colistin is a critical antibiotic for treating multidrug-resistant Gram-negative infections. It is used in both human and veterinary medicine.
Industry: Colistin is used in the food industry to control bacterial contamination and in the pharmaceutical industry for the development of new antibiotic formulations .
Mechanism of Action
Colistin B Sulfate Salt exerts its effects by interacting with the bacterial cell membrane. It is a polycationic compound with both hydrophobic and lipophilic moieties. Colistin binds to the lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria, displacing divalent cations such as calcium and magnesium. This disrupts the integrity of the membrane, leading to increased permeability and cell death. Colistin also interacts with the bacterial cytoplasmic membrane, further compromising its function and leading to bactericidal effects .
Comparison with Similar Compounds
Colistin B Sulfate Salt is often compared with other polymyxins, such as Polymyxin B. While both compounds have similar mechanisms of action and are used to treat Gram-negative infections, there are some differences:
Polymyxin B: Administered as a sulfate salt and is the active antibacterial compound.
Colistimethate Sodium: A prodrug of colistin, used for intravenous administration. .
Other similar compounds include Polymyxin E1 and E2, which are components of colistin and share similar antibacterial properties .
Properties
CAS No. |
1338055-88-1 |
---|---|
Molecular Formula |
C52H100N16O17S |
Molecular Weight |
1253.5 g/mol |
IUPAC Name |
N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide;sulfuric acid |
InChI |
InChI=1S/C52H98N16O13.H2O4S/c1-27(2)11-9-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-28(3)4)66-50(79)39(26-29(5)6)65-45(74)34(15-21-55)60-46(37)75;1-5(2,3)4/h27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76);(H2,1,2,3,4)/t30-,31-,32+,33+,34+,35+,36+,37+,38+,39-,41+,42+;/m1./s1 |
InChI Key |
XYXFTCPJFHFTTO-KSPURPISSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC(C)C)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC(=O)CCCCC(C)C)O.OS(=O)(=O)O |
Canonical SMILES |
CC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O |
Origin of Product |
United States |
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